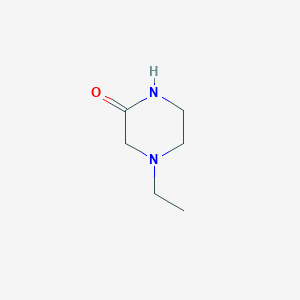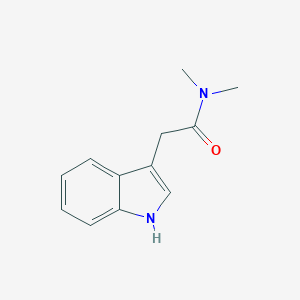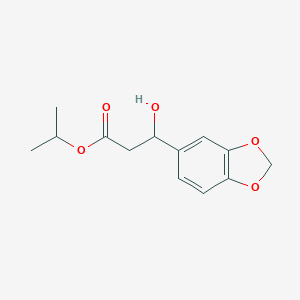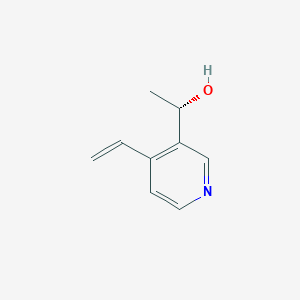
(1S)-1-(4-ethenylpyridin-3-yl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S)-1-(4-ethenylpyridin-3-yl)ethanol is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is also known as 4-vinyl-3-pyridinol and is a derivative of pyridine.
Mécanisme D'action
The mechanism of action of (1S)-1-(4-ethenylpyridin-3-yl)ethanol is not fully understood. However, it has been suggested that it works by inhibiting the activity of certain enzymes that are involved in the inflammatory response. It has also been found to scavenge free radicals, which contribute to oxidative stress and inflammation.
Effets Biochimiques Et Physiologiques
Studies have shown that (1S)-1-(4-ethenylpyridin-3-yl)ethanol has several biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. It has also been found to increase the levels of anti-inflammatory cytokines, such as interleukin-10. In addition, it has been found to reduce oxidative stress and improve antioxidant status.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using (1S)-1-(4-ethenylpyridin-3-yl)ethanol in lab experiments is its potential as a drug candidate. It has been found to have anti-inflammatory and antioxidant properties, which make it a promising candidate for the treatment of various diseases. However, one of the limitations of using this compound in lab experiments is its limited availability. The synthesis method is complex and requires specialized equipment and expertise.
Orientations Futures
For research include studying its potential as a drug candidate, investigating its mechanism of action, and exploring its potential applications in other fields.
Méthodes De Synthèse
The synthesis of (1S)-1-(4-ethenylpyridin-3-yl)ethanol involves the reaction of 4-vinylpyridine with sodium borohydride. The reaction takes place in anhydrous ethanol and is catalyzed by palladium on carbon. The resulting product is then purified using column chromatography. This synthesis method has been reported in several studies and has been found to be efficient in producing high yields of (1S)-1-(4-ethenylpyridin-3-yl)ethanol.
Applications De Recherche Scientifique
(1S)-1-(4-ethenylpyridin-3-yl)ethanol has been used in several scientific research studies due to its potential applications in various fields. One such application is in the field of medicinal chemistry, where it has been studied for its potential as a drug candidate. It has been found to have anti-inflammatory and antioxidant properties, which make it a promising candidate for the treatment of various diseases.
Propriétés
Numéro CAS |
154456-94-7 |
|---|---|
Nom du produit |
(1S)-1-(4-ethenylpyridin-3-yl)ethanol |
Formule moléculaire |
C9H11NO |
Poids moléculaire |
149.19 g/mol |
Nom IUPAC |
(1S)-1-(4-ethenylpyridin-3-yl)ethanol |
InChI |
InChI=1S/C9H11NO/c1-3-8-4-5-10-6-9(8)7(2)11/h3-7,11H,1H2,2H3/t7-/m0/s1 |
Clé InChI |
FZBRZWLORRMBRL-ZETCQYMHSA-N |
SMILES isomérique |
C[C@@H](C1=C(C=CN=C1)C=C)O |
SMILES |
CC(C1=C(C=CN=C1)C=C)O |
SMILES canonique |
CC(C1=C(C=CN=C1)C=C)O |
Synonymes |
3-Pyridinemethanol,4-ethenyl-alpha-methyl-,(S)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



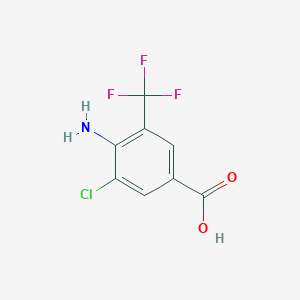
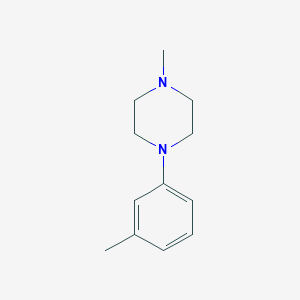
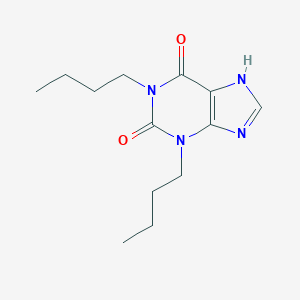
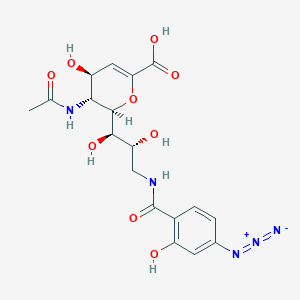
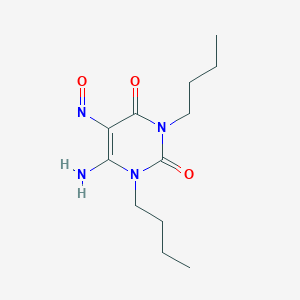
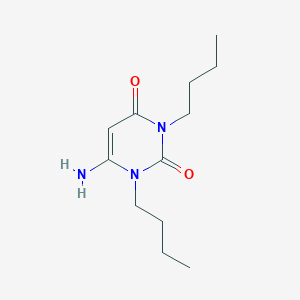
![[2,3-diacetyloxy-5-[4,5-diacetyloxy-6-(heptadecylcarbamoyl)-2-[[11-(heptadecylcarbamoyl)-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]oxan-3-yl]oxy-6-(heptadecylcarbamoyl)oxan-4-yl] acetate](/img/structure/B137312.png)
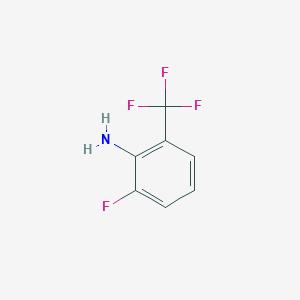
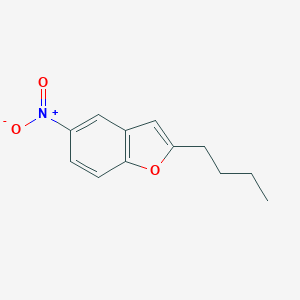
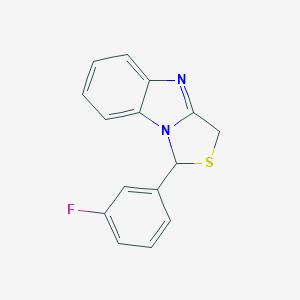
![2-[2-(2,6-dichloroanilino)phenyl]-N,N-dimethylacetamide](/img/structure/B137320.png)
